

How to prevent carbaspirin calcium from agglomerating upon storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Carbaspirin Calcium*

Cat. No.: *B1501493*

[Get Quote](#)

Technical Support Center: Carbaspirin Calcium Stability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the agglomeration of **carbaspirin calcium** during storage.

Frequently Asked Questions (FAQs)

Q1: What is **carbaspirin calcium** and why is it prone to agglomeration?

Carbaspirin calcium is a complex of calcium acetylsalicylate and urea.^{[1][2]} Its susceptibility to agglomeration, or caking, is primarily due to its hygroscopic nature, meaning it readily absorbs moisture from the environment.^{[3][4][5]} This moisture absorption can lead to the formation of liquid bridges between particles, which, upon drying, can solidify and form larger clumps.^{[6][7]} The presence of urea, a known hygroscopic substance, likely contributes to this property.^{[5][8][9]}

Q2: What are the primary environmental factors that induce agglomeration of **carbaspirin calcium**?

The two main environmental factors are:

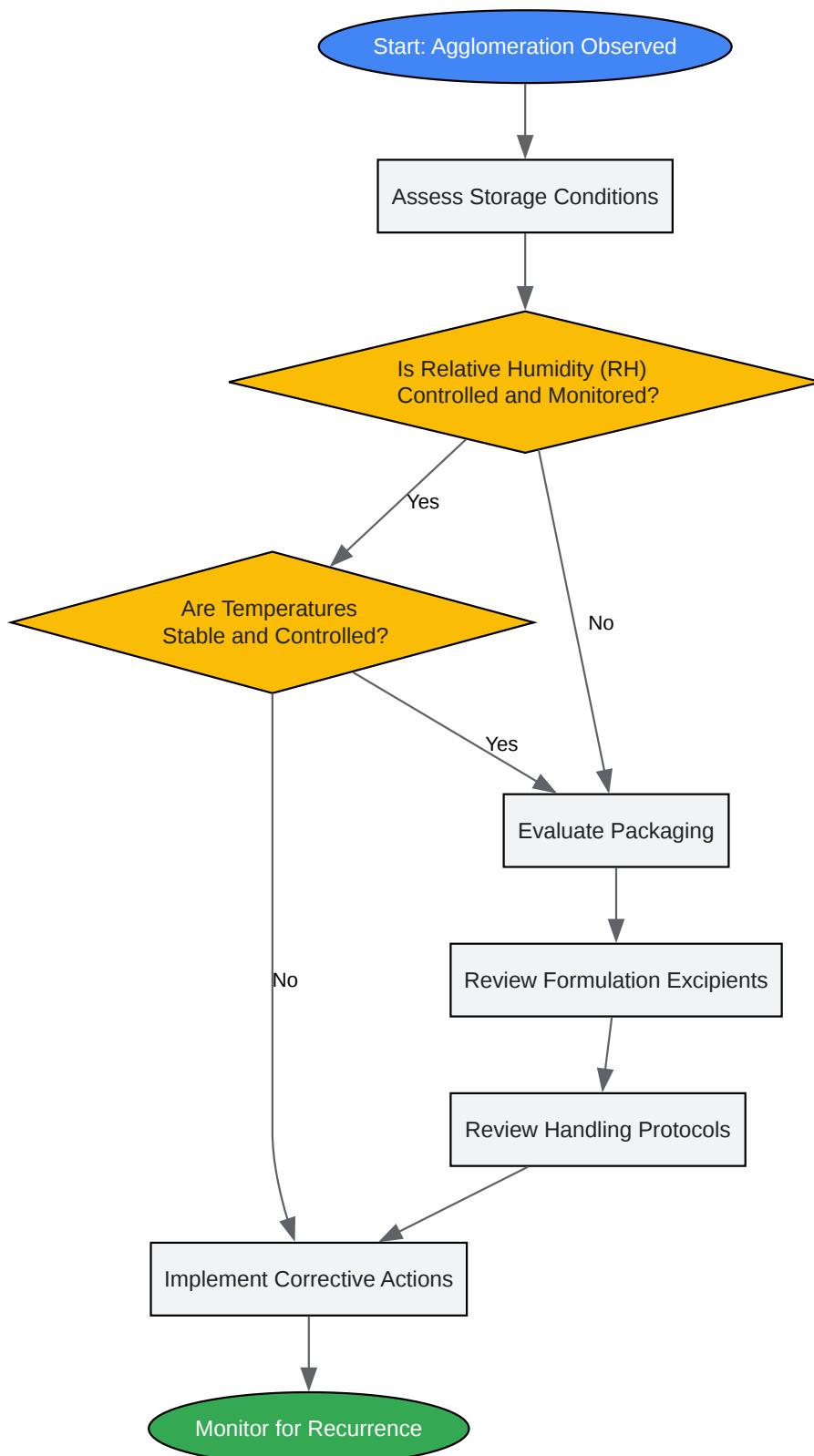
- Humidity: Elevated relative humidity (RH) is the most significant factor.[10] **Carbaspirin calcium** will absorb ambient moisture, leading to particle fusion and caking.[3][4]
- Temperature: High temperatures can accelerate the degradation of **carbaspirin calcium**, particularly in the presence of moisture.[11] Temperature fluctuations can also cause moisture migration within the powder, leading to localized caking.[7]

Q3: How does agglomeration affect the quality and performance of **carbaspirin calcium**?

Agglomeration can negatively impact several critical quality attributes:

- Flowability: Caked powder exhibits poor flow properties, which can cause issues during manufacturing processes like tableting and capsule filling.[4]
- Content Uniformity: Poor flowability can lead to non-uniform dosing of the active pharmaceutical ingredient (API).
- Dissolution Rate: Agglomerated particles have a reduced surface area, which can decrease the dissolution rate and potentially impact the bioavailability of the drug.
- Chemical Stability: The presence of moisture, the root cause of agglomeration, can also lead to the hydrolysis of **carbaspirin calcium** into salicylic acid and acetic acid, reducing its potency.[10]

Q4: What are the general recommendations for storing **carbaspirin calcium** to prevent agglomeration?


To minimize agglomeration, **carbaspirin calcium** should be stored in a tightly sealed container in a cool, dry place.[9] An inert atmosphere is also recommended for storage. For long-term storage and enhanced stability, maintaining a temperature of -20°C is advisable.

Troubleshooting Guide: Preventing Carbaspirin Calcium Agglomeration

This guide provides a systematic approach to identifying and resolving issues related to **carbaspirin calcium** agglomeration during your experiments.

Problem: Carbaspirin calcium has formed clumps or cakes upon storage.

Logical Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for **carbaspirin calcium** agglomeration.

Step 1: Assess Storage Conditions

- Relative Humidity (RH): Was the material stored in a low-humidity environment? While the specific Critical Relative Humidity (cRH) for **carbaspirin calcium** is not readily available, data for its components, aspirin and urea, suggest a high sensitivity to moisture.[5][9] Urea has a cRH of 72.5% at 30°C, and mixtures containing urea can have even lower cRH values. [12] Aspirin is also known to be moisture-sensitive.[10][13]
- Temperature: Was the storage temperature cool and stable? Temperature fluctuations can lead to condensation and moisture migration.[7]

Step 2: Evaluate Packaging

- Container Seal: Was the container tightly sealed? Improperly sealed containers allow for moisture ingress.
- Packaging Material: Is the packaging material suitable for hygroscopic substances? High-density polyethylene (HDPE) bottles, glass containers, or foil-based packaging offer good moisture protection.[8]
- Use of Desiccants: Was a desiccant used within the packaging? For highly sensitive materials, including a desiccant like silica gel or molecular sieves is recommended to absorb any residual moisture.

Step 3: Review Formulation Excipients

- Hygroscopicity of Excipients: Are any of the excipients in your formulation highly hygroscopic? This can contribute to the overall moisture uptake of the mixture.
- Excipient Compatibility: Have you checked for potential incompatibilities between **carbaspirin calcium** and your chosen excipients? Studies on aspirin have shown incompatibilities with certain excipients, such as magnesium stearate, especially in the presence of moisture, which can accelerate degradation.[14][15][16][17] Polyvinylpyrrolidone (PVP) has also been reported to have a potential chemical interaction with aspirin.[14][18]

Excipient	Compatibility with Aspirin (as a proxy)	Reference
Magnesium Stearate	Incompatible, especially with moisture	[14] [15] [16] [17]
Polyvinylpyrrolidone (PVP) K30	Potential chemical interaction	[14] [18]
Colloidal Silicon Dioxide	Potential physical interaction	[14] [18]
Stearic Acid	Potential physical interaction	[14] [18]
Lactose	Generally compatible	[19]
Mannitol	Generally compatible	[19]
Microcrystalline Cellulose (MCC)	Generally compatible, but can hold moisture	[19]

Step 4: Review Handling Protocols

- Exposure to Ambient Air: Was the **carbaspirin calcium** exposed to ambient air for extended periods during weighing or formulation? Minimize exposure time to reduce moisture absorption.
- Manufacturing Process: If applicable, did the manufacturing process (e.g., wet granulation) introduce moisture that was not adequately removed?

Experimental Protocols

Protocol 1: Determination of Moisture Sorption Isotherm

This protocol uses Dynamic Vapor Sorption (DVS) to characterize the hygroscopicity of **carbaspirin calcium**.

Objective: To determine the moisture uptake of **carbaspirin calcium** at various relative humidity levels.

Materials and Equipment:

- Dynamic Vapor Sorption (DVS) Analyzer
- Microbalance
- **Carbaspirin calcium** powder
- Nitrogen gas (for drying)

Methodology:

- Place a precisely weighed sample (10-20 mg) of **carbaspirin calcium** onto the DVS sample pan.
- Dry the sample in the DVS instrument under a stream of dry nitrogen gas (0% RH) at 25°C until a stable weight is achieved.
- Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
- At each RH step, allow the sample to equilibrate until a constant weight is recorded.
- After reaching the maximum RH, decrease the humidity in a stepwise manner back to 0% RH to obtain the desorption isotherm.
- Plot the change in mass (as a percentage of the dry mass) against the relative humidity to generate the sorption and desorption isotherms.[\[20\]](#)

Protocol 2: Assessment of Powder Flowability and Caking Tendency

This protocol utilizes a powder rheometer to quantify the flow properties of **carbaspirin calcium** and its formulations, and to assess the impact of storage under stressed conditions.[\[2\]](#) [\[21\]](#)[\[22\]](#)

Objective: To measure the Basic Flowability Energy (BFE) of **carbaspirin calcium** before and after exposure to elevated humidity and temperature to quantify the extent of agglomeration.

Materials and Equipment:

- Powder Rheometer (e.g., Freeman FT4)
- Environmental chamber with temperature and humidity control
- **Carbaspirin calcium** powder or formulation

Methodology:

Part A: Baseline Flowability Measurement

- Condition a fresh sample of **carbaspirin calcium** in the powder rheometer vessel to ensure a uniform packing state.
- Measure the Basic Flowability Energy (BFE) by moving the instrument's blade through the powder in a defined helical path. The BFE is the energy required for this action.[\[4\]](#)
- Perform replicate measurements to ensure reproducibility.

Part B: Accelerated Stability and Post-Stress Flowability Measurement

- Place a fresh sample of the powder in an open container within an environmental chamber set to a specific stress condition (e.g., 40°C and 75% RH) for a defined period (e.g., 24, 48, or 72 hours).[\[23\]](#)[\[24\]](#)[\[25\]](#)
- After the stress period, carefully transfer the sample to the powder rheometer vessel.
- Repeat the BFE measurement as described in Part A.
- An increase in the BFE value after storage indicates a decrease in flowability and an increase in caking.[\[4\]](#)

Parameter	Description	Significance
Basic Flowability Energy (BFE)	Energy required to displace a conditioned powder sample.	Higher BFE indicates poorer flowability and increased cohesion.
Specific Energy (SE)	Energy of the blade moving upwards through the powder.	Sensitive to inter-particle forces and can indicate early-stage caking.
Flow Rate Index (FRI)	Ratio of flow energy at different blade speeds.	Indicates the degree of powder flow dependency on the rate of handling.

Data Presentation: Impact of Storage on Aspirin Stability

While specific data for **carbaspirin calcium** is limited, the following table, adapted from studies on aspirin, illustrates the significant impact of humidity and temperature on stability.[\[10\]](#)

Storage Condition	Duration	Aspirin Recovery (%)	Key Observation	Reference
Recommended (in original packaging)	30 days	99.16 - 101.08	Meets pharmacopoeia standards	[10]
High Humidity (in dosette box)	30 days	81.10 - 85.38	Significant degradation due to moisture	[10]
Above 25°C	30 days	86.74 - 92.84	Temperature accelerates degradation	[10]
Direct Sunlight	30 days	82.50 - 89.18	Light exposure contributes to degradation	[10]

Disclaimer: This information is intended for research and development purposes. All experimental protocols should be adapted and validated for your specific application and equipment. Always consult relevant pharmacopeial standards and regulatory guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. General aspects of powder rheology applied to pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dehum.com [dehum.com]
- 4. azom.com [azom.com]
- 5. Urea – properties and applications in industry [products.pcc.eu]
- 6. aqualab.com [aqualab.com]
- 7. What Causes Powder Caking? - Jenike & Johanson [jenike.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] Urea as a Hygroscopic Substance | Semantic Scholar [semanticscholar.org]
- 10. files.sdiarticle5.com [files.sdiarticle5.com]
- 11. Evaluation of the stability of aspirin in solid state by the programmed humidifying and non-isothermal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical relative humidity - Wikipedia [en.wikipedia.org]
- 13. iosrjournals.org [iosrjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. Magnesium stearate is an incompatible excipient for aspirin in wet granulation producing non-linear degradation | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]

- 18. Compatibility study of the acetylsalicylic acid with different solid dosage forms excipients | Semantic Scholar [semanticscholar.org]
- 19. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. azom.com [azom.com]
- 21. A Comprehensive Review of the Rheological Properties of Powders in Pharmaceuticals [mdpi.com]
- 22. Powder Rheology of Lactose: Impacts of powder morphology on performance of pharmaceutical excipients - TA Instruments [tainstruments.com]
- 23. Impact of Moisture Sensitivity in Accelerated Stability Testing – StabilityStudies.in [stabilitystudies.in]
- 24. ema.europa.eu [ema.europa.eu]
- 25. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [How to prevent carbaspirin calcium from agglomerating upon storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1501493#how-to-prevent-carbaspirin-calcium-from-agglomerating-upon-storage]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com